![molecular formula C34H35ClO5 B014539 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride CAS No. 25320-59-6](/img/structure/B14539.png)
2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride
Overview
Description
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl chloride is an important D-glucopyranose derivative . It is often used as a pharmaceutical intermediate in the synthesis of derivatives for the treatment of Alzheimer’s disease, diabetes, and cancer . It is also used for glucosylation reactions and as a reagent for the synthesis of 1-C-alpha-D-glucopyranose derivatives .
Synthesis Analysis
This compound can be synthesized by adding 2,3,4,6-tetra-O-benzyl-beta-D-glucosinolate to acetone, and then adding N-bromosuccinyl in batches with stirring . It has also been used successfully as an intermediate for glucosylation couplings, where it was converted into 2,3,4,6-tetra-O-benzyl-D-glucopyranose trichloroacetimidate using trichloroacetonitrile in the presence of a base such as potassium carbonate and DBU .Molecular Structure Analysis
The molecular formula of 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride is C34H36O6 . The InChI Key is OGOMAWHSXRDAKZ-UHFFFAOYNA-N . The SMILES string is OC1OC(COCC2=CC=CC=C2)C(OCC2=CC=CC=C2)C(OCC2=CC=CC=C2)C1OCC1=CC=CC=C1 .Chemical Reactions Analysis
This compound is used in the biomedical field for the formation of glycosidic bonds and the production of antiviral drugs . It enables the preparation of alpha-glucopyranosyl chloride as well as 1-C-alpha-D-glucopyranosyl derivatives . It can also be used in the preparation of important D-glucopyranosyl derivatives for glucosylation and other reactions .Physical And Chemical Properties Analysis
This compound is a white crystalline solid . It has an optical rotation of [α]20/D +49±2°, c = 2% in dioxane . Its melting point is between 149.0-156.0°C . It is soluble in CHCl3 and insoluble in water .Scientific Research Applications
Intermediate for Voglibose/Dapagliflozin
This compound is used as an intermediate in the synthesis of Voglibose and Dapagliflozin . These are important medications used for the treatment of diabetes .
Glucosylation Reactions
It is an important D-glucopyranose derivative for glucosylation reactions . Glucosylation is a type of glycosylation, which is a critical function in biology and involves attaching a glucose molecule to a substrate .
Synthesis of α-Glucopyranosyl Chloride
This compound is used in the preparation of α-glucopyranosyl chloride . This is a key intermediate in many chemical syntheses .
Preparation of 1-C-α-D-Glucopyranose Derivatives
It is used in the synthesis of 1-C-α-D-glucopyranose derivatives . These derivatives have various applications in medicinal chemistry and drug design .
Trehalose Analog Synthesis
The compound has been used in the synthesis of a novel non-reducing disaccharide, a trehalose analog , using the 1-C-phenyl-D-glucopyranose derivative . Trehalose analogs have various biological functions and are of increasing importance .
Bi(OTf)3-Catalyzed Ketosylation
It has been used in the Bi(OTf)3-catalyzed ketosylation of 2,3,4,6-tetra-O-benzyl-1-C-phenyl-D-glucopyranose . This reaction is part of the synthesis of structurally novel non-reducing disaccharides .
properties
IUPAC Name |
(2R,3R,4S,5R,6R)-2-chloro-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35ClO5/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-34H,21-25H2/t30-,31-,32+,33-,34+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQHHGZMQLZGQM-RUOAZZEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35ClO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranoside |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride in the synthesis of the cholic acid C-glucoside?
A1: In this specific research [], 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride serves as the key glucosyl donor in a direct C-glucosidation reaction. This reaction leads to the formation of a carbon-carbon bond between the glucosyl moiety and the cholic acid derivative, specifically at the 3-alpha position, resulting in a C-glucoside of cholic acid. []
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